molecular formula C25H33F3N6O2 B1667238 N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide

N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide

カタログ番号: B1667238
分子量: 506.6 g/mol
InChIキー: GVOISEJVFFIGQE-YCZSINBZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1R,2S,5R)-5-(Isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide (hereafter referred to as Compound A) is a synthetic small molecule with demonstrated activity as a modulator of the MCP-1 receptor, acting as an antagonist or partial agonist/antagonist . Its pharmacological profile includes applications in inflammatory, autoimmune, metabolic, and cardiovascular diseases. Key structural features include:

  • A cyclohexyl backbone with stereospecific (1R,2S,5R) configuration.
  • A pyrrolidin-2-one ring linked to a 6-(trifluoromethyl)quinazolin-4-yl group.
  • An isopropyl(methyl)amino substituent at the 5-position of the cyclohexane.

The trifluoromethyl group on the quinazoline enhances metabolic stability and binding affinity, while the stereochemistry ensures selective receptor engagement .

特性

分子式

C25H33F3N6O2

分子量

506.6 g/mol

IUPAC名

N-[(1R,2S,5R)-5-[methyl(propan-2-yl)amino]-2-[(3S)-2-oxo-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-1-yl]cyclohexyl]acetamide

InChI

InChI=1S/C25H33F3N6O2/c1-14(2)33(4)17-6-8-22(21(12-17)31-15(3)35)34-10-9-20(24(34)36)32-23-18-11-16(25(26,27)28)5-7-19(18)29-13-30-23/h5,7,11,13-14,17,20-22H,6,8-10,12H2,1-4H3,(H,31,35)(H,29,30,32)/t17-,20+,21-,22+/m1/s1

InChIキー

GVOISEJVFFIGQE-YCZSINBZSA-N

SMILES

CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F

異性体SMILES

CC(C)N(C)[C@@H]1CC[C@@H]([C@@H](C1)NC(=O)C)N2CC[C@@H](C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F

正規SMILES

CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BMS-741672;  BMS 741672;  BMS741672; 

製品の起源

United States

準備方法

Critical Synthetic Steps and Optimization

Construction of the TACH Core

The TACH core’s all-cis configuration (1R,2S,5R) is achieved through sequential stereocontrolled hydrogenations:

Pt-Catalyzed Asymmetric Hydrogenation

A mixture of cyclohexenone derivative 12 and (S)-α-methylbenzylamine 14 undergoes condensation to form enaminoester 15 (87% yield). Hydrogenation over 5% Pt/C (0.4 mol%) in MeOH at 50 psi H₂ yields cis-β-aminoester 16a with 88% diastereomeric purity (Table 1).

Table 1: Catalyst Screening for Enaminoester Hydrogenation

Catalyst Loading (mol%) Diastereomeric Ratio (cis:trans) Yield (%)
PtO₂ 10 92:8 58
5% Pt/C 0.4 88:12 70
Sulfided Pt/C 0.4 95:5 65

Key factors:

  • Solvent : Methanol enhances facial selectivity via H-bonding.
  • Catalyst pretreatment : Sulfiding Pt/C suppresses over-reduction of the aryl group.
Reductive Amination of Ketone 11

Ketone 11 , derived from Boc-deprotection of 16a , undergoes reductive amination with tert-butylamine using sulfided Pt/C (1.5 mol%) in MeOH/AcOH (9:1). This step installs the C5 stereocenter with >95:5 diastereoselectivity and 85% yield.

Pyrrolidinone Assembly and Functionalization

The (S)-2-oxopyrrolidine moiety is introduced via a Freidinger lactamization :

  • S-Alkylation : Treatment of amide 19 with methyl iodide forms sulfonium salt 20 (93% yield).
  • Cyclization : Cs₂CO₃-mediated intramolecular displacement in DMSO at 25°C affords pyrrolidinone 21 (89% yield).

Challenges :

  • Epimerization : Controlled pH (7.5–8.0) during cyclization prevents racemization at C3.
  • Byproducts : Over-alkylation products (e.g., 23 ) are minimized using stoichiometric Cs₂CO₃.

Quinazoline Coupling and Final Acetylation

The critical SNAr reaction between pyrrolidinone 26 and 4-chloro-6-(trifluoromethyl)quinazoline proceeds in DMF with DIPEA (2.5 equiv) at 80°C (88% yield). Final acetylation of the primary amine using acetic anhydride in THF completes the synthesis (92% yield).

Optimization :

  • Solvent : DMF outperforms DMSO or NMP in reaction rate and purity.
  • Temperature : >70°C required to overcome quinazoline’s electron-deficient aromatic system.

Analytical and Process Considerations

Crystallization Control

  • Intermediate 16a : Recrystallization from MTBE/heptane achieves >99.5% diastereomeric purity.
  • Final API : Crystallization from ethanol/water (4:1) provides Form N-2 with <0.1% impurities.

化学反応の分析

Hydrolytic Degradation

  • Acidic Conditions (pH <3): The acetamide group undergoes hydrolysis to form acetic acid and the corresponding amine derivative. Half-life: 48 hours at 25°C.

  • Basic Conditions (pH >10): The pyrrolidinone ring opens via base-catalyzed hydrolysis, generating a linear amine-carboxylic acid product.

Oxidative Reactions

  • Oxidizing Agents (H₂O₂, KMnO₄): The quinazoline ring undergoes hydroxylation at the 7-position, forming a dihydroxy derivative (confirmed by LC-MS).

  • Photolytic Oxidation: UV light (254 nm) induces cleavage of the C–N bond in the isopropyl(methyl)amino group, yielding a secondary amine and acetone.

Amide Group

  • Nucleophilic Attack: Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.

  • Reduction (LiAlH₄): Converts the acetamide to a primary amine (∼85% yield).

Trifluoromethyl Group

  • Electrophilic Substitution: Participates in Friedel-Crafts alkylation with aromatic compounds (e.g., benzene) under AlCl₃ catalysis.

Pyrrolidinone Ring

  • Ring-Opening Reactions: Reacts with hydrazine to form a hydrazide derivative, confirmed via ¹H-NMR (disappearance of δ 4.2 ppm lactam proton).

Comparative Reactivity of Structural Analogs

Structural Feature Reactivity Trend Example
Quinazoline vs. PyrimidineQuinazoline shows 2× faster oxidation7-Hydroxyquinazoline forms in 60 mins vs. 120 mins for pyrimidine
Trifluoromethyl vs. MethylCF₃ group reduces electrophilic substitution by 40%Friedel-Crafts yield: 35% (CF₃) vs. 75% (CH₃)

Industrial-Scale Reaction Optimization

  • Catalyst Screening: Pd/C (10 wt%) achieves 98% conversion in hydrogenation steps vs. 82% with Raney Ni .

  • Solvent Effects: DMF increases coupling reaction rates by 30% compared to THF.

科学的研究の応用

Therapeutic Applications

The compound has shown efficacy in various preclinical models for treating several conditions:

1. Inflammatory Diseases

  • N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide has been demonstrated to modulate inflammatory responses effectively. It is being researched for its potential to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

2. Allergic Reactions

  • The compound's ability to inhibit leukocyte migration suggests it may be beneficial in managing allergic reactions by reducing the influx of inflammatory cells to affected tissues.

3. Autoimmune Disorders

  • Its immunomodulatory properties position it as a candidate for treating autoimmune disorders where excessive inflammation plays a critical role.

4. Cancer Treatment

  • Preliminary studies indicate that N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide may exhibit anticancer activity through its effects on immune cell regulation and tumor microenvironment modulation .

5. Cardiovascular Diseases

  • The compound's role in reducing inflammation may also extend to cardiovascular diseases, where inflammation is a key contributor to atherosclerosis and other related conditions.

Case Studies

Case Study 1: Treatment of Inflammatory Bowel Disease
A study conducted on animal models of inflammatory bowel disease demonstrated that administration of N–((1R,2S,5R)-5-(isopropyl(methyl ) amino )– 2– (( S ) – 2 – oxo – 3 – (( 6 – ( trifluoromethyl ) quinazolin – 4 – yl ) amino ) pyrrolidin – 1 – yl ) cyclohex yl ) acetamide resulted in a significant reduction in inflammatory markers and improved histological scores compared to control groups .

Case Study 2: Autoimmune Disease Management
In another investigation focusing on autoimmune diseases such as lupus erythematosus, the compound exhibited promising results by reducing disease severity and prolonging survival rates in treated subjects compared to untreated controls .

作用機序

BMS-741672は、CCケモカイン受容体2(CCR2)に選択的に結合し、拮抗作用を示すことでその効果を発揮します。この受容体は、炎症部位への免疫細胞の動員に関与しています。 この受容体を阻害することで、BMS-741672は免疫応答を調節し、炎症を軽減することができます .

類似化合物との比較

Comparison with Structural Analogues

Structural Analogues and Key Differences

N-[(1R,2S,5R)-5-(tert-Butylamino)-2-[(3S)-3-({7-tert-Butylpyrazolo[1,5-a][1,3,5]triazin-4-yl}amino)-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide (Compound B)
  • Structural Differences: Amino Substituent: tert-Butylamino replaces isopropyl(methyl)amino. Heterocyclic Core: Pyrazolo[1,5-a][1,3,5]triazine replaces quinazoline. Substituent Position: 7-tert-butyl group instead of 6-trifluoromethyl.
  • The pyrazolo-triazine core, while isoelectronic with quinazoline, alters hydrogen-bonding patterns and π-π stacking interactions with target receptors .
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(Piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Compound C)
  • Structural Differences: Backbone: Phenoxy-pyrimidine scaffold vs. cyclohexyl-pyrrolidinone. Amino Substituent: Piperazine at the pyrimidine 6-position.
  • Functional Implications :
    • Piperazine introduces basicity, improving aqueous solubility.
    • The indazole-pyrimidine system targets kinase domains, suggesting divergent therapeutic applications (e.g., oncology vs. inflammation) .

Pharmacological and Physicochemical Properties

Property Compound A Compound B Compound C
Target Receptor MCP-1 Kinases (e.g., JAK/STAT) Kinases (e.g., EGFR)
Key Substituent 6-(Trifluoromethyl)quinazoline 7-tert-Butylpyrazolo-triazine 4-(Piperazin-1-yl)pyrimidine
LogP 3.2 (predicted) 4.1 (predicted) 2.8 (measured)
Solubility (µg/mL) 12 (pH 7.4) 5 (pH 7.4) 45 (pH 7.4)
IC50 (MCP-1) 8 nM N/A N/A

Notes:

  • Compound A’s trifluoromethyl group confers superior metabolic stability compared to Compound B’s tert-butyl group, which is prone to oxidative metabolism .
  • Compound C’s piperazine moiety enhances solubility but reduces cell permeability compared to Compound A’s cyclohexyl backbone .

Electronic and Steric Considerations

  • Isoelectronicity : While quinazoline (Compound A) and pyrazolo-triazine (Compound B) are isoelectronic, their distinct geometries lead to divergent receptor interactions. Quinazoline’s planar structure facilitates intercalation in hydrophobic pockets, whereas pyrazolo-triazine’s fused rings create steric hindrance .
  • Isovalency: The isopropyl(methyl)amino group in Compound A and tert-butylamino in Compound B are isovalent but differ in steric bulk, altering binding kinetics. The tert-butyl group in Compound B may impede access to shallow binding sites .

生物活性

N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide is a complex organic compound that has gained attention for its potential therapeutic applications, particularly in modulating inflammatory responses and treating various diseases. This article explores its biological activity, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound's structure includes several notable features:

  • Cyclohexyl group : This contributes to the compound's lipophilicity.
  • Pyrrolidinyl moiety : Enhances binding affinity to biological targets.
  • Trifluoromethyl-substituted quinazoline : Imparts unique pharmacological properties.

Molecular Formula : C19_{19}H22_{22}F3_3N5_5O2_2
Molecular Weight : 383.4 g/mol
CAS Number : 2023825-83-2

N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide primarily acts as an antagonist or partial agonist of the Monocyte Chemoattractant Protein-1 (MCP-1) receptor. The binding of MCP-1 to its receptor is known to trigger inflammatory pathways, making this compound a potential modulator of inflammation.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various models:

  • Anti-inflammatory Effects :
    • In preclinical studies, it has shown efficacy in reducing inflammation by inhibiting MCP-1 induced leukocyte migration. This suggests its potential in managing diseases characterized by excessive inflammatory responses such as autoimmune disorders and allergic reactions.
  • Cancer Therapeutics :
    • The compound's ability to modulate immune responses may also extend to cancer treatment. It has been observed to inhibit tumor growth in xenograft models by affecting signaling pathways associated with cancer progression .
  • Cardiovascular Applications :
    • Its role in managing cardiovascular diseases is under investigation, particularly due to its influence on inflammatory markers that are critical in cardiovascular health.

Case Studies and Research Findings

Several studies have highlighted the compound's therapeutic potential:

StudyFindings
Preclinical Model for InflammationDemonstrated significant reduction in leukocyte migration and inflammation markers.
Cancer Xenograft StudyShowed inhibition of tumor growth linked to altered PI3K/Akt signaling pathways .
Cardiovascular Disease ModelIndicated a decrease in inflammatory cytokines associated with improved cardiovascular outcomes.

Q & A

Q. How to address reproducibility issues in crystallographic data?

  • Ensure crystal quality via controlled evaporation (e.g., vapor diffusion). Use synchrotron radiation for high-resolution (<1.5 Å) datasets. Collaborative platforms like Zenodo or CCDC share raw data for independent validation .

Q. What interdisciplinary approaches enhance translational potential?

  • Partner with chemical engineers to optimize continuous-flow synthesis (reduces reaction time by 70%) . Integrate with pharmacologists for PK/PD modeling using tools like Phoenix WinNonlin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。